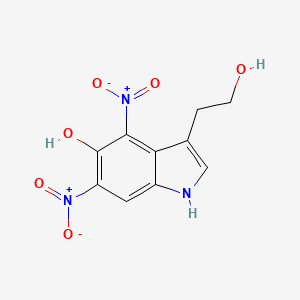![molecular formula C15H16N2O3 B12593502 1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran] CAS No. 874470-78-7](/img/structure/B12593502.png)
1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimetil-5’-nitro-1,3-dihidrospiro[indol-2,2’-pirano] es una molécula de espiropirano fotocrómico biocompatible. Es conocido por su capacidad de cambiar entre dos formas: una forma leuco espiropirano incolora y una forma trans-merocianina coloreada. Este compuesto exhibe picos de absorción en las regiones ultravioleta y visible, lo que lo hace útil en diversas aplicaciones ópticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,3,3-Trimetil-5’-nitro-1,3-dihidrospiro[indol-2,2’-pirano] generalmente implica la reacción de 1,3,3-trimetil-2-metilen-5-nitroindolina con los derivados correspondientes de salicilaldehído. Las condiciones de reacción a menudo incluyen el uso de solventes como el etanol y la aplicación de irradiación UV para inducir el comportamiento fotocrómico .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El proceso de síntesis se puede ampliar optimizando las condiciones de reacción y utilizando solventes y reactivos de grado industrial. La clave es mantener la pureza y el rendimiento del producto a través de parámetros de reacción controlados .
Análisis De Reacciones Químicas
Tipos de Reacciones
1,3,3-Trimetil-5’-nitro-1,3-dihidrospiro[indol-2,2’-pirano] experimenta diversas reacciones químicas, que incluyen:
Fotoisomerización: Conversión entre las formas espiropirano y merocianina al exponerse a la luz UV.
Reposición Térmica: Reversión de la forma merocianina a la forma espiropirano mediante recocido térmico.
Reactivos y Condiciones Comunes
Luz UV: Se utiliza para inducir la fotoisomerización.
Recocido Térmico: Se aplica para restablecer el compuesto a su forma original.
Solventes: El etanol y otros solventes orgánicos se utilizan comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones son las formas espiropirano y merocianina del compuesto. Estas formas exhiben diferentes propiedades ópticas y se pueden utilizar en diversas aplicaciones .
Aplicaciones Científicas De Investigación
1,3,3-Trimetil-5’-nitro-1,3-dihidrospiro[indol-2,2’-pirano] tiene varias aplicaciones de investigación científica, que incluyen:
Almacenamiento Óptico de Datos: Su comportamiento foto-responsivo lo hace adecuado para aplicaciones de almacenamiento de datos ópticos.
Ventanas Inteligentes: El compuesto se puede utilizar para desarrollar ventanas inteligentes que cambian la transparencia en función de la exposición a la luz.
Mejora de la Adherencia: Mejora las propiedades de adhesión del poliestireno en sustratos de vidrio.
Dispositivos de Cristal Líquido: Se utiliza para desarrollar dispositivos de dispersión de color que son duales responsivos.
Mecanismo De Acción
El mecanismo de acción de 1,3,3-Trimetil-5’-nitro-1,3-dihidrospiro[indol-2,2’-pirano] implica la fotoisomerización. Al exponerse a la luz UV, la forma espiropirano se convierte en la forma merocianina, que tiene diferentes propiedades ópticas. Esta conversión es reversible, y el compuesto puede volver a su forma original mediante recocido térmico. Los objetivos moleculares y las vías involucradas incluyen la interacción con la luz y la energía térmica para inducir cambios estructurales .
Comparación Con Compuestos Similares
Compuestos Similares
1,3,3-Trimetil-6-nitrospiro[cromeno-2,2’-indol]: Otro espiropirano fotocrómico con propiedades similares.
1,3,3-Trimetil-2-metilenindolina: Se utiliza en la síntesis de varios compuestos fotocrómicos.
Unicidad
1,3,3-Trimetil-5’-nitro-1,3-dihidrospiro[indol-2,2’-pirano] es único debido a su mayor rendimiento cuántico en comparación con otras moléculas de espiropirano. También se disuelve en una variedad de solventes, lo que lo hace versátil para diferentes aplicaciones .
Propiedades
Número CAS |
874470-78-7 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-5'-nitrospiro[indole-2,2'-pyran] |
InChI |
InChI=1S/C15H16N2O3/c1-14(2)12-6-4-5-7-13(12)16(3)15(14)9-8-11(10-20-15)17(18)19/h4-10H,1-3H3 |
Clave InChI |
FTUPZNIRRCOOSC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C13C=CC(=CO3)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


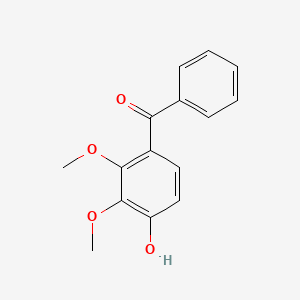
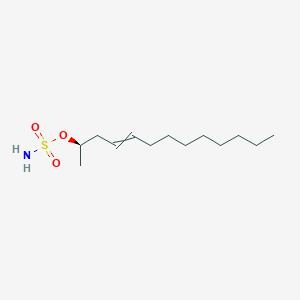
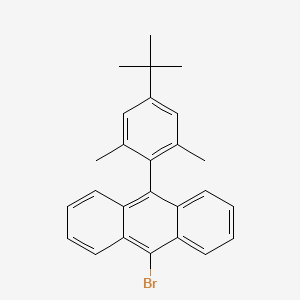

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)


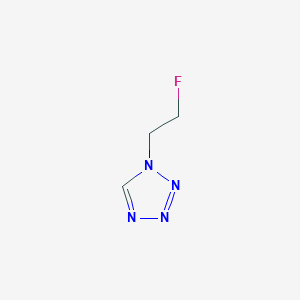
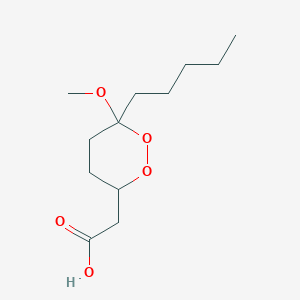
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)
